

Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Isobutylhydrazine hydrochloride*

Cat. No.: *B182147*

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The foundational aspect of any chemical compound is its structure, which dictates its reactivity and physical characteristics. **Isobutylhydrazine hydrochloride** is the salt formed from the reaction of isobutylhydrazine with hydrochloric acid.[1] The isobutyl group's steric and electronic properties, combined with the nucleophilicity of the hydrazine moiety, make it a versatile building block in organic synthesis.[1]

Caption: 2D structure of **Isobutylhydrazine Hydrochloride**.

A summary of its key quantitative properties is presented below for easy reference.

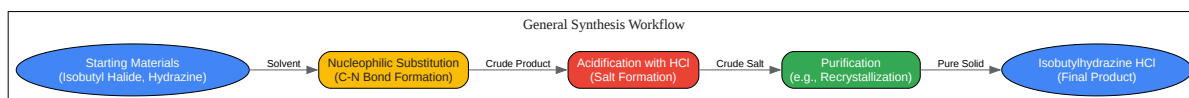
Property	Value	Source
CAS Number	237064-47-0	[1][2]
Molecular Formula	C4H13ClN2	[1][2]
Molecular Weight	124.61 g/mol	[1][2]
IUPAC Name	2-methylpropylhydrazine;hydrochloride	[2]
Appearance	White to off-white powder	[1]
Melting Point	85-87 °C	[1]
SMILES	CC(C)CNN.Cl	[2]

Synthesis Pathway: A Mechanistic Overview

The synthesis of **isobutylhydrazine hydrochloride** is typically achieved through pathways that utilize readily available isobutyl precursors.[1] A common and logical approach involves the nucleophilic substitution of an isobutyl halide with hydrazine, followed by acidification to form the stable hydrochloride salt.[1]

Causality in Synthesis Design:

- **Choice of Hydrazine:** Hydrazine is a potent nucleophile, essential for forming the C-N bond with the isobutyl precursor. Using hydrazine hydrate is common in industrial settings.
- **Halide Precursor:** Isobutyl bromide or chloride are effective electrophiles. The choice often depends on cost, availability, and reactivity.
- **Salt Formation:** The conversion to the hydrochloride salt serves multiple purposes. It significantly increases the compound's stability, simplifies handling by converting the liquid base into a solid, and facilitates purification through crystallization.



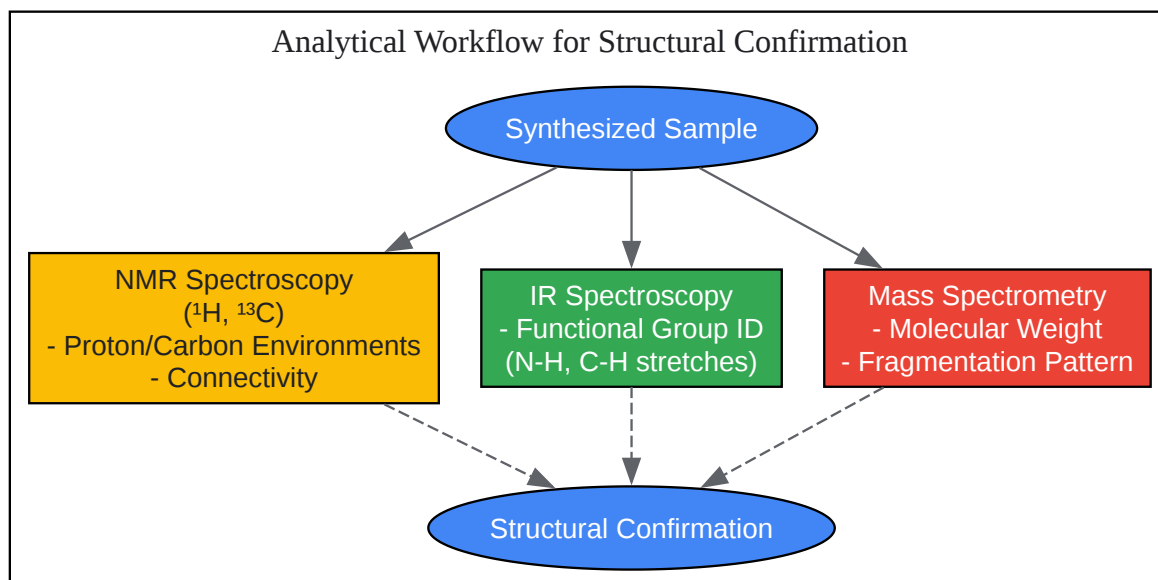
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Caption: General workflow for the synthesis of Isobutylhydrazine HCl.

Structural Elucidation: A Multi-Spectroscopic Approach

Confirming the structure of a synthesized compound like **isobutylhydrazine hydrochloride** is a critical, self-validating step in any research workflow. A combination of Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural confirmation.[4][5][6]



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Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.
[4]

Expected ^1H NMR Signals:

- $-\text{CH}(\text{CH}_3)_2$: A multiplet (nonet) for the single proton.
- $-\text{CH}(\text{CH}_3)_2$: A doublet for the six equivalent methyl protons.
- $-\text{CH}_2-$: A doublet coupled to the adjacent CH proton.
- $-\text{NH}-\text{NH}_3^+$: Broad signals for the hydrazine protons, which may exchange with solvent.

Expected ^{13}C NMR Signals:

- $-\text{CH}(\text{CH}_3)_2$: A signal for the two equivalent methyl carbons.
- $-\text{CH}(\text{CH}_3)_2$: A signal for the methine (CH) carbon.
- $-\text{CH}_2-$: A signal for the methylene (CH_2) carbon, shifted downfield due to the adjacent nitrogen.

Protocol: NMR Sample Analysis

- Sample Preparation: Accurately weigh ~5-10 mg of **isobutylhydrazine hydrochloride**.
- Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $\text{DMSO-}d_6$ or D_2O) in a clean NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer.
- Acquisition: Acquire ^1H and ^{13}C spectra using standard instrument parameters. Ensure sufficient scans are taken for a good signal-to-noise ratio, particularly for the ^{13}C spectrum.[\[4\]](#)
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the ^1H NMR signals and assign chemical shifts (ppm) and coupling patterns to the corresponding protons in the structure. Assign the chemical shifts of the signals in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[7\]](#)

Expected IR Absorption Bands:

- N-H Stretching: A broad, strong band in the region of $3300\text{--}3000\text{ cm}^{-1}$, characteristic of the amine and ammonium groups.

- C-H Stretching: Sharp bands just below 3000 cm^{-1} (e.g., $2960\text{--}2850\text{ cm}^{-1}$), corresponding to the sp^3 C-H bonds of the isobutyl group.
- N-H Bending: A band around $1600\text{--}1500\text{ cm}^{-1}$, corresponding to the scissoring vibration of the NH_2 group.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

- Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.
- Sample Application: Place a small amount of the solid **isobutylhydrazine hydrochloride** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$.^[4]
- Data Analysis: Identify and label the wavenumbers (cm^{-1}) of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers structural information through analysis of its fragmentation patterns.^[7]

Expected Mass Spectrum Features (Electron Ionization - EI):

- Molecular Ion (M^+): A peak corresponding to the mass of the free base, isobutylhydrazine ($\text{C}_4\text{H}_{12}\text{N}_2$), at $m/z = 88.10$.^[8]
- Key Fragments:
 - Loss of an isopropyl radical ($-\text{CH}(\text{CH}_3)_2$) leading to a fragment at $m/z = 45$.
 - Loss of a methyl radical ($-\text{CH}_3$) from the molecular ion, resulting in a fragment at $m/z = 73$.

- Alpha-cleavage resulting in the isobutyl cation at $m/z = 57$.

Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Method Setup: Set up the mass spectrometer with an appropriate ionization method (e.g., Electrospray Ionization for molecular weight confirmation or Electron Ionization for fragmentation).
- Sample Infusion: Introduce the sample into the ion source, either via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200 amu).
[4]
- Analysis: Identify the molecular ion peak to confirm the molecular weight of the free base. Analyze the major fragment ions to corroborate the proposed structure.[7]

Applications in Drug Development and Synthesis

Isobutylhydrazine hydrochloride is not typically an end-product but a crucial intermediate. Its hydrazine functionality is a powerful tool for synthetic chemists, enabling participation in a variety of transformations.[1]

- Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules, including intermediates for anti-cancer agents and other targeted therapies.[3]
- Agrochemicals: It is used in the development of pesticides and herbicides.[3]
- Organic Synthesis: The hydrazine group is readily used to form hydrazones and to participate in cyclization reactions to create heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1]

Safety and Handling

As with all hydrazine derivatives, **isobutylhydrazine hydrochloride** must be handled with appropriate care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.^[2] It also causes skin and serious eye irritation.^[2]^[9]

Mandatory Safety Precautions:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile).^[9]^[10]
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[10]^[11]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.^[11]^[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[10]^[11] Store locked up.^[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^[10]^[11]

First Aid Measures:

- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.^[10]
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.^[9]^[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.^[9]^[10]
- Ingestion: Rinse mouth. Immediately call a poison center or doctor.^[11]

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